Orbofiban acetate hydrate
Orbofiban acetate hydrate
Brand Name:
Vulcanchem
CAS No.:
165800-05-5
VCID:
VC20899620
InChI:
InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1
SMILES:
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O
Molecular Formula:
C76H110N20O25
Molecular Weight:
1703.8 g/mol
Orbofiban acetate hydrate
CAS No.: 165800-05-5
Cat. No.: VC20899620
Molecular Formula: C76H110N20O25
Molecular Weight: 1703.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165800-05-5 |
|---|---|
| Molecular Formula | C76H110N20O25 |
| Molecular Weight | 1703.8 g/mol |
| IUPAC Name | acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |
| Standard InChI | InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |
| Standard InChI Key | SVMJTTTTYFMATC-QSGPNNMYSA-N |
| Isomeric SMILES | CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
| SMILES | CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
| Canonical SMILES | CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator